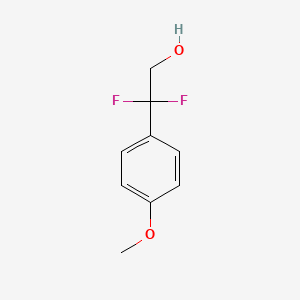

2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-13-8-4-2-7(3-5-8)9(10,11)6-12/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSBRZRLYBDTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290516 | |

| Record name | β,β-Difluoro-4-methoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762292-75-1 | |

| Record name | β,β-Difluoro-4-methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762292-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,β-Difluoro-4-methoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-1-(4-methoxyphenyl)ethanol: Synthesis, Properties, and Applications

Introduction: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can profoundly improve the pharmacokinetic and pharmacodynamic profile of drug candidates.[1] Within the arsenal of fluorine-containing motifs, the gem-difluoroalkane group (CF₂) is of particular interest. The difluoromethyl group (CF₂H) is recognized as a lipophilic bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor, which makes it a valuable functional group in drug design.[1] This guide provides a detailed technical overview of 2,2-difluoro-1-(4-methoxyphenyl)ethanol, a representative α,α-difluoro-α-aryl-ethanol, focusing on its synthesis, properties, and potential applications for researchers in drug development and synthetic chemistry.

Physicochemical and Spectroscopic Properties

The precise experimental characterization of 2,2-difluoro-1-(4-methoxyphenyl)ethanol is not widely reported in publicly accessible literature. However, its core properties can be defined, and others can be reliably predicted or inferred from closely related analogs.

Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 2,2-difluoro-1-(4-methoxyphenyl)ethanol | - |

| CAS Number | 130728-23-3 | [2] |

| Molecular Formula | C₉H₁₀F₂O₂ | - |

| Molecular Weight | 188.17 g/mol | - |

| Canonical SMILES | COC1=CC=C(C=C1)C(C(F)F)O | - |

| Predicted XlogP | 1.9 | - |

Comparative Physicochemical Data

To provide context, the properties of the non-fluorinated and trifluorinated analogs are presented below. It is anticipated that the boiling point of the target compound will fall between these two values.

| Compound | Molecular Formula | Molecular Weight | Boiling Point |

| 1-(4-Methoxyphenyl)ethanol (Non-fluorinated analog) | C₉H₁₂O₂ | 152.19 g/mol | 248-250 °C (atm) |

| 2,2-Difluoro-1-(4-methoxyphenyl)ethanol | C₉H₁₀F₂O₂ | 188.17 g/mol | Not Reported |

| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol (Trifluoro analog) | C₉H₉F₃O₂ | 206.16 g/mol | 87-88 °C (1 mmHg)[3] |

Projected Spectroscopic Characterization

While experimental spectra are not available, the expected features can be predicted based on the structure and data from analogous compounds.

-

¹H NMR:

-

Aromatic Protons: Two distinct doublets in the δ 6.8-7.4 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

CHF₂ Proton: A triplet of doublets (or triplet of triplets) between δ 5.8-6.2 ppm due to coupling with the two fluorine atoms (²JHF) and the adjacent methine proton (³JHH).

-

CH(OH) Proton: A multiplet (likely a doublet of triplets) around δ 5.0 ppm, coupled to the CHF₂ proton and the hydroxyl proton.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm.

-

Hydroxyl Proton: A broad singlet with a variable chemical shift.

-

-

¹⁹F NMR: A doublet of doublets is expected, arising from geminal coupling (²JFF) if the fluorines are diastereotopic, and coupling to the CHF₂ proton (²JFH).

-

¹³C NMR: Key signals would include the methoxy carbon (~55 ppm), the carbon bearing the hydroxyl group (~70-75 ppm, split into a triplet by the two fluorine atoms), the difluoromethyl carbon (~115-120 ppm, appearing as a triplet due to ¹JCF), and the aromatic carbons.

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Expected at m/z 189.07.

-

[M+Na]⁺: Expected at m/z 211.05.

-

[M+H-H₂O]⁺: A fragment corresponding to the loss of water at m/z 171.06.

-

Synthesis Protocol: Nucleophilic Difluoromethylation

The most direct and contemporary method for synthesizing 2,2-difluoro-1-(4-methoxyphenyl)ethanol is the nucleophilic addition of a difluoromethyl anion equivalent to the precursor aldehyde, 4-methoxybenzaldehyde. (Difluoromethyl)trimethylsilane (TMSCF₂H) is an effective reagent for this transformation, activated by a fluoride source.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures for the difluoromethylation of aromatic aldehydes.[4][5]

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cesium fluoride (CsF, 1.5 eq). Flame-dry the flask under high vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 0.5 M relative to the aldehyde). To this suspension, add 4-methoxybenzaldehyde (1.0 eq) via syringe, followed by the dropwise addition of (difluoromethyl)trimethylsilane (TMSCF₂H, 1.2 eq).

-

Reaction: Stir the resulting mixture vigorously at room temperature. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or by analyzing aliquots via GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2,2-difluoro-1-(4-methoxyphenyl)ethanol.

Underlying Mechanism

The reaction proceeds via a well-established nucleophilic addition mechanism.

Caption: Mechanism of nucleophilic difluoromethylation.

The fluoride ion from CsF acts as a catalyst, attacking the silicon atom of TMSCF₂H to generate a transient, highly nucleophilic difluoromethyl anion ("CF₂H⁻"). This anion then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate is subsequently protonated during the aqueous workup to yield the final alcohol product.

Potential Applications in Drug Development

While no specific biological activities have been reported for 2,2-difluoro-1-(4-methoxyphenyl)ethanol itself, its structural motif is highly relevant to medicinal chemistry.

-

Hydroxyl Group Bioisostere: The α,α-difluoroethanol moiety can serve as a more lipophilic and metabolically robust replacement for a secondary alcohol or catechol group in a parent drug molecule. This can improve cell permeability and reduce susceptibility to oxidative metabolism.

-

Modulation of Acidity: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the adjacent hydroxyl group, making it a stronger hydrogen bond donor compared to its non-fluorinated counterpart. This can enhance binding affinity to target proteins.

-

Building Block for Complex Molecules: This compound is a valuable chiral or prochiral building block. The hydroxyl group can be further functionalized, used as a handle for coupling reactions, or oxidized to the corresponding ketone, providing entry into a diverse range of more complex fluorinated molecules.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent Hazards: 4-methoxybenzaldehyde is an irritant. (Difluoromethyl)trimethylsilane is flammable. Cesium fluoride is hygroscopic and an irritant. Anhydrous DMF is a reproductive toxin.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. 130728-23-3|2,2-Difluoro-1-(4-methoxyphenyl)ethanol|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a paramount strategy for optimizing molecular properties. The unique electronic and steric characteristics of fluorine allow for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. Fluorinated organic compounds often exhibit enhanced metabolic stability, improved membrane permeability, and modulated acidity or basicity, which can translate to superior therapeutic efficacy and bioavailability.[1][2] The subject of this guide, 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, is a prototypical example of a fluorinated building block that holds significant potential in the synthesis of novel therapeutic agents. Its structure, featuring a gem-difluoro group adjacent to a hydroxyl-bearing carbon and a methoxy-substituted phenyl ring, presents a unique combination of functionalities that are highly attractive for drug design. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis.

Molecular Structure and Identification

A foundational understanding of a compound's physicochemical nature begins with its precise molecular identity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 762292-75-1 | [3] |

| Molecular Formula | C₉H₁₀F₂O₂ | [3] |

| Molecular Weight | 188.17 g/mol | [3] |

| Physical Form | Solid |

Physicochemical Properties

The interplay of a molecule's physical and chemical properties governs its behavior in biological systems. The following sections detail the known and predicted characteristics of this compound.

Melting and Boiling Points

Similarly, the boiling point of the trifluoro-analog, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol, is reported as 87-88 °C at 1 mmHg.[4] This suggests that this compound will also have a relatively high boiling point, characteristic of a stable, non-volatile solid at standard conditions.

| Property | Value | Notes |

| Melting Point | Predicted: > 28 °C | Based on the melting point of the non-fluorinated analog. |

| Boiling Point | Predicted: High | Based on the boiling point of the trifluoro-analog. |

Solubility

The solubility of a compound is a critical determinant of its absorption and distribution in vivo. The presence of both a polar hydroxyl group and a lipophilic methoxyphenyl group suggests that this compound will exhibit moderate solubility in a range of solvents. The non-fluorinated analog is known to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[5] While the gem-difluoro group increases the lipophilicity of the molecule, the hydroxyl group will still facilitate solubility in polar protic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Moderate | The presence of the hydroxyl group allows for hydrogen bonding with water, but the aromatic ring and difluoromethyl group contribute to its hydrophobic character. |

| Ethanol, Methanol | Soluble | The alcohol functionality will readily interact with other alcohols. |

| DMSO, DMF | Soluble | These polar aprotic solvents are generally good solvents for a wide range of organic compounds. |

| Dichloromethane, Chloroform | Soluble | The organic nature of the molecule will allow for solubility in these non-polar to moderately polar solvents. |

Acidity (pKa)

The acidity of the hydroxyl proton in this compound is a key parameter influencing its ionization state at physiological pH. The presence of the two electron-withdrawing fluorine atoms on the adjacent carbon will have a significant impact on the pKa of the hydroxyl group. This is due to the inductive effect (-I effect) of the fluorine atoms, which stabilizes the corresponding alkoxide conjugate base. For comparison, the pKa of ethanol is approximately 16, while the pKa of 2,2,2-trifluoroethanol is significantly lower at around 12.4. Therefore, it is predicted that the pKa of this compound will be lower than that of a typical, non-fluorinated alcohol.

| Property | Predicted Value | Rationale |

| pKa (hydroxyl proton) | ~13-14 | The electron-withdrawing gem-difluoro group will lower the pKa compared to a non-fluorinated alcohol, but it will likely be slightly higher than that of 2,2,2-trifluoroethanol. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. While experimental spectra for this compound are not provided in the search results, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methylene protons, and the hydroxyl proton. The aromatic protons on the para-substituted ring will likely appear as two doublets. The methoxy group will present as a singlet around 3.8 ppm. The methylene protons adjacent to the hydroxyl group will be split by the vicinal fluorine atoms, resulting in a triplet. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the methoxy substituent.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal will be split into a triplet by the adjacent methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3400 (broad) | Characteristic of the hydroxyl group. |

| C-H Stretch (aromatic) | ~3100-3000 | Aromatic C-H bonds. |

| C-H Stretch (aliphatic) | ~2950-2850 | Methylene and methoxy C-H bonds. |

| C=C Stretch (aromatic) | ~1600, 1500 | Aromatic ring stretching. |

| C-F Stretch | ~1100-1000 | Strong absorptions characteristic of C-F bonds. |

| C-O Stretch | ~1250 (asymmetric), ~1030 (symmetric) | Ether C-O-C and alcohol C-O stretches. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 188.17. Common fragmentation patterns would likely involve the loss of water (M-18), loss of a methoxy group (M-31), and cleavage of the C-C bond between the aromatic ring and the difluoro-ethanol moiety.

Experimental Protocols

The following section outlines standard experimental procedures for determining the key physicochemical properties of a novel compound like this compound.

Workflow for Physicochemical Characterization

Figure 2: A generalized workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased at a slow, controlled rate.

-

The temperature range over which the solid melts is recorded.

-

Aqueous Solubility Determination (Shake-Flask Method)

-

Materials: this compound, distilled water, temperature-controlled shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of the compound is added to a known volume of water in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).

-

The suspension is centrifuged to separate the solid from the saturated solution.

-

An aliquot of the supernatant is carefully removed and diluted.

-

The concentration of the compound in the diluted solution is determined by a validated analytical method (e.g., HPLC with a standard curve).

-

pKa Determination (Potentiometric Titration)

-

Apparatus: pH meter, autoburette, titration vessel, magnetic stirrer.

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration.

-

The pKa is determined from the half-equivalence point of the titration curve.

-

Conclusion and Future Perspectives

This compound represents a valuable building block for the development of new pharmaceuticals. Its unique combination of a gem-difluoro group, a hydroxyl moiety, and a methoxy-substituted aromatic ring provides a rich scaffold for chemical modification. While a complete experimental dataset of its physicochemical properties is not yet fully available in the public domain, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The outlined experimental protocols provide a clear path for the full characterization of this and similar novel compounds. Further research into the synthesis of derivatives of this compound and the evaluation of their biological activities is a promising avenue for future drug discovery efforts.

References

An In-Depth Technical Guide to 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Chemical Abstract Service (CAS) Number: 762292-75-1 [1][2][3][4][5]

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol, a fluorinated aromatic alcohol of significant interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of the gem-difluoroethyl alcohol moiety onto a methoxy-substituted phenyl ring imparts unique physicochemical properties that are highly sought after in modern drug design. This document details the compound's properties, outlines a robust laboratory-scale synthesis protocol, and provides an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the mechanistic underpinnings of its synthesis, its anticipated chemical reactivity, and its potential applications as a versatile building block in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of fluorinated molecules.

Introduction: The Significance of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Specifically, the gem-difluoroalkene and gem-difluoro alcohol functionalities are recognized as valuable isosteres for carbonyl groups, offering similar steric and electronic profiles while resisting metabolic reduction.

This compound belongs to the class of benzylic gem-difluoro alcohols. These structures are key intermediates in the synthesis of more complex fluorinated compounds and are of considerable interest as building blocks for novel therapeutic agents and agrochemicals.[6][7][8] The presence of the 4-methoxy group on the aromatic ring further modulates the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 762292-75-1 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀F₂O₂ | [1][2] |

| Molecular Weight | 188.17 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Purity | ≥97% (commercially available) | [2] |

| Storage Temperature | Refrigerator | [2] |

| IUPAC Name | 2,2-difluoro-2-(4-methoxyphenyl)ethan-1-ol | [2] |

| InChI Key | MXSBRZRLYBDTNH-UHFFFAOYSA-N | [2] |

Predicted Spectroscopic Data

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, methylene, and hydroxyl protons. The methylene protons adjacent to the fluorine-bearing carbon will exhibit coupling to both the hydroxyl proton and the fluorine atoms, resulting in a complex multiplet. The aromatic protons will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the methoxy carbon, the methylene carbon, and the carbon bearing the two fluorine atoms. The signal for the CF₂ carbon will appear as a triplet due to one-bond carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single signal, as the two fluorine atoms are chemically equivalent. This signal will be split by the adjacent methylene protons, likely appearing as a triplet. The chemical shift will be in the typical range for benzylic gem-difluoro compounds.[9][10]

2.2.2 Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 188. Key fragmentation patterns for benzylic alcohols include the loss of water (M-18) and alpha-cleavage.

2.2.3 Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis and Mechanistic Insights

The most common and practical approach for the synthesis of this compound is the reduction of its corresponding ketone precursor, 2,2-difluoro-1-(4-methoxyphenyl)ethanone.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Mechanistic Pathway of Ketone Reduction

The reduction of the ketone proceeds via nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon.[11]

Caption: Mechanism of sodium borohydride reduction of the ketone precursor.

The reaction is initiated by the attack of the hydride on the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral alkoxide intermediate. The alkoxide is then protonated by the solvent (methanol) in the work-up step to yield the final alcohol product.

Detailed Experimental Protocol: Synthesis and Purification

This protocol provides a detailed procedure for the laboratory-scale synthesis and purification of this compound.

Materials:

-

2,2-difluoro-1-(4-methoxyphenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluoro-1-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) portion-wise to the cooled solution. The addition should be slow to control any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of methanol).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Step-by-step experimental workflow for synthesis and purification.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the benzylic position.

Reactivity Profile

-

Oxidation: The secondary alcohol can be oxidized to the parent ketone using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate may lead to cleavage of the carbon-carbon bond.[12][13]

-

Substitution Reactions: The benzylic hydroxyl group can be a leaving group in nucleophilic substitution reactions, particularly after activation (e.g., conversion to a tosylate or mesylate). The stability of the resulting benzylic carbocation, enhanced by the methoxy group, facilitates Sₙ1-type reactions.[14]

-

Derivatization: The hydroxyl group can be readily derivatized to form esters, ethers, and other functional groups, allowing for further molecular elaboration.

Potential Applications in Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex drug candidates.[6][7][8] Its potential applications stem from the advantageous properties conferred by the gem-difluoroethyl alcohol moiety:

-

Metabolic Stability: The difluorinated carbon is resistant to metabolic oxidation, a common pathway for drug deactivation.

-

Bioisosterism: The CF₂ group can act as a bioisostere of a carbonyl group or a hydroxylated carbon, potentially improving binding interactions with target proteins.

-

Modulation of Physicochemical Properties: The introduction of fluorine can fine-tune properties such as lipophilicity and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Conclusion

This compound (CAS 762292-75-1) is a fluorinated building block with significant potential in the field of drug discovery and development. Its synthesis via the reduction of the corresponding ketone is a straightforward and efficient process. The unique electronic and steric properties imparted by the gem-difluoroethyl alcohol group make this compound an attractive starting material for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. 762292-75-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. This compound | 762292-75-1 [sigmaaldrich.com]

- 3. 762292-75-1 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 4. CAS 762292-75-1 | this compound - Synblock [synblock.com]

- 5. This compound|CAS 762292-75-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. Page loading... [guidechem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

Whitepaper: The Emergence of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol as a Novel Scaffold in Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The field of targeted protein degradation (TPD) is rapidly advancing, necessitating an expansion of the chemical toolbox for constructing potent and selective degraders such as Proteolysis-Targeting Chimeras (PROTACs). This guide introduces 2,2-Difluoro-2-(4-methoxyphenyl)ethanol as a promising, yet underexplored, building block for this purpose. We will dissect the strategic advantages conferred by its unique structural motifs—the gem-difluoro group and the terminal methoxyphenyl ring—and provide a comprehensive, field-proven roadmap for its synthesis, integration, and validation in degrader discovery workflows. This document is intended for researchers and drug development professionals seeking to leverage next-generation chemical scaffolds to overcome existing challenges in TPD, including metabolic instability, off-target effects, and limited E3 ligase repertoire engagement.

Part 1: Strategic Rationale—Dissecting the this compound Scaffold

The efficacy of a protein degrader is not merely the sum of its parts; it is a complex interplay of physicochemical properties that govern ternary complex formation, cellular permeability, and metabolic stability. The this compound scaffold offers a unique constellation of features designed to address these critical parameters.

The core hypothesis is that the gem-difluoroethanol moiety can serve as a non-covalent, highly directional hydrogen bond donor, capable of forming strong and specific interactions within the pocket of a target protein or an E3 ligase. This interaction is sterically defined and less promiscuous than a simple hydroxyl group. Concurrently, the difluoromethylene group acts as a bioisostere for a carbonyl or ether oxygen, but with significantly enhanced metabolic stability and a lower pKa of the adjacent hydroxyl group, which can be crucial for optimizing binding affinity and pharmacokinetic profiles.

The 4-methoxyphenyl group provides a versatile aromatic interface for establishing productive van der Waals and pi-stacking interactions. While it can be explored as a weak binder for certain E3 ligases like Cereblon (CRBN), its primary utility lies in its potential to be chemically modified, serving as a modular exit vector for linker attachment without compromising the crucial hydrogen-bonding capability of the fluoro-alcohol.

Key Advantages Summarized:

| Feature | Chemical Property | Advantage in Degrader Design |

| Gem-Difluoro Group | Electron-withdrawing nature | Lowers the pKa of the adjacent hydroxyl group, enhancing its hydrogen bond donating capacity. |

| Metabolic Shield | Blocks oxidative metabolism at the C2 position, increasing the half-life of the degrader. | |

| Hydroxyl Group | Directional H-bond Donor | Forms specific, high-affinity interactions with protein backbones or side chains (e.g., aspartate, glutamate). |

| 4-Methoxyphenyl Ring | Aromatic System | Provides a scaffold for pi-stacking and hydrophobic interactions. |

| Methoxy Group | Offers a potential vector for linker attachment via O-demethylation and subsequent etherification. |

Part 2: Synthesis and Integration into Degrader Constructs

The practical utility of any building block hinges on its synthetic accessibility and ease of incorporation. The following section outlines a robust, multi-step protocol for synthesizing the core scaffold and integrating it into a bifunctional degrader.

Protocol 2.1: Synthesis of the Core Building Block

This protocol describes the synthesis of this compound starting from commercially available 4-methoxyacetophenone.

Workflow Diagram: Synthesis Route

Caption: Synthetic pathway from acetophenone to the target fluoro-alcohol.

Step-by-Step Methodology:

-

Fluorination: To a solution of 4-methoxyacetophenone in a suitable solvent (e.g., acetic acid), add an electrophilic fluorinating agent (e.g., Selectfluor®). The reaction is typically stirred at room temperature to 50°C for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product, α,α-Difluoro-4-methoxyacetophenone, is purified by column chromatography.

-

Reduction: The purified ketone is dissolved in a protic solvent like methanol. Sodium borohydride (NaBH₄) is added portionwise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Final Purification: The reaction is quenched with a saturated solution of ammonium chloride. The solvent is evaporated, and the residue is extracted. The final product, this compound, is purified by chromatography to yield a stable solid or oil.

Protocol 2.2: Linker Attachment and PROTAC Formation

The terminal hydroxyl group of the building block is the primary site for linker attachment. A common strategy involves a Williamson ether synthesis.

-

Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) at 0°C to form the corresponding alkoxide.

-

Linker Conjugation: A linker possessing a terminal leaving group (e.g., an alkyl halide like bromo-PEG-azide) is added to the reaction mixture. The reaction is stirred until the starting alcohol is consumed.

-

Final PROTAC Assembly: The resulting molecule, now functionalized with a linker and a terminal azide, can be conjugated to an E3 ligase ligand (e.g., a derivative of lenalidomide or pomalidomide for CRBN) containing a terminal alkyne via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

Part 3: A Roadmap for Validation—From Bench to Cell

A rigorous, multi-tiered validation cascade is essential to confirm the utility of the novel building block. This workflow ensures that each design choice is substantiated by empirical data.

Workflow Diagram: Degrader Validation Cascade

Caption: A structured workflow for validating a novel protein degrader.

Protocol 3.1: Biophysical Confirmation of Ternary Complex Formation

The cornerstone of a PROTAC's mechanism is its ability to induce a productive ternary complex between the target protein and the E3 ligase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a gold-standard assay for this.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute recombinant, tagged target protein (e.g., His-tagged) and E3 ligase complex (e.g., biotinylated DDB1-CRBN). Prepare a serial dilution of the PROTAC molecule.

-

Assay Assembly: In a 384-well plate, combine the target protein, the E3 ligase complex, and the PROTAC at various concentrations.

-

Detection Reagents: Add the TR-FRET detection reagents: a Terbium-cryptate labeled anti-His antibody and a d2-labeled streptavidin.

-

Incubation and Readout: Incubate the plate in the dark for 1-4 hours. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotting the ratio against PROTAC concentration is indicative of the "hook effect," a hallmark of successful ternary complex formation.

Protocol 3.2: Cellular Target Degradation Assay

Ultimately, the degrader must function in a cellular context. A Western Blot or an automated system like the Nano-Glo® HiBiT Lytic Detection System provides definitive proof of target degradation.

Step-by-Step Methodology (HiBiT Workflow):

-

Cell Line Engineering: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.

-

Cell Plating and Dosing: Plate the engineered cells in a 96-well plate and treat them with a serial dilution of the PROTAC for a defined time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein. If the HiBiT-tagged target protein is present, it will combine with LgBiT to form a functional NanoLuc® luciferase.

-

Luminescence Reading: Measure the luminescence on a plate reader.

-

Data Analysis: Normalize the data to a vehicle control (e.g., DMSO). Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Expected Data Output:

| PROTAC Concentration | % Target Protein Remaining (vs. Vehicle) |

| 10 µM | 5% |

| 1 µM | 10% |

| 100 nM | 25% |

| 10 nM | 50% |

| 1 nM | 85% |

| 0.1 nM | 98% |

| Calculated DC₅₀ | ~10 nM |

| Calculated Dₘₐₓ | >95% |

Conclusion and Future Outlook

The this compound scaffold represents a compelling entry point for innovation in degrader design. Its inherent properties—metabolic stability, potent hydrogen-bonding capacity, and synthetic tractability—position it as a valuable tool for tackling challenging targets and expanding the scope of TPD. The validation roadmap provided in this guide offers a clear, logical, and experimentally robust framework for any research team aiming to explore this or other novel building blocks. As the TPD field continues to mature, the systematic exploration and validation of such non-canonical scaffolds will be paramount in realizing the full therapeutic potential of this modality.

Strategic Importance in Medicinal Chemistry: The Power of the Gem-Difluoro Group

An In-Depth Technical Guide to 2,2-Difluoro-2-(4-methoxyphenyl)ethanol for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of this compound. We will delve into its commercial availability, synthetic pathways, physicochemical properties, and its strategic importance in modern chemical research, particularly as a building block in drug discovery.

The scientific interest in this compound stems from the unique properties imparted by the geminal difluoromethylene (CF₂) group. In medicinal chemistry, fluorine incorporation is a cornerstone strategy for optimizing drug candidates.[1] The CF₂ group, in particular, serves as a valuable bioisostere—a substituent that mimics the steric and electronic properties of another functional group.

The introduction of a gem-difluoro motif can profoundly influence a molecule's pharmacological profile:

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₂ group resistant to metabolic oxidation, often blocking a potential site of metabolism and thereby increasing the compound's half-life.

-

Modulation of Physicochemical Properties: Fluorination typically increases lipophilicity (logP), which can enhance membrane permeability. However, the CF₂ group can also act as a hydrogen bond acceptor, influencing solubility and receptor binding interactions.

-

Conformational Control: The steric and electronic demands of the CF₂ group can restrict the conformational freedom of a molecule, locking it into a bioactive conformation. This has been explored as a tool to alter the conformation of macrocycles.[2]

The diagram below illustrates the concept of the gem-difluoro group as a bioisostere, highlighting its ability to mimic the carbonyl group, a common moiety in bioactive molecules.

Caption: Bioisosteric relationship between a carbonyl and a gem-difluoro group.

Commercial Availability and Procurement

This compound (CAS No. 762292-75-1) is available as a research chemical from several specialized suppliers.[3][4][5] Procurement for research and development purposes is straightforward, though it is not typically stocked in bulk quantities and may be synthesized on demand.

Below is a summary of representative suppliers. Researchers should always request a certificate of analysis (CoA) upon purchase to verify purity and identity.

| Supplier | Product Code | Purity (Typical) | CAS Number |

| BTCpharm | BTC-013005 | >95% | 762292-75-1[4][6] |

| ChemUniverse | P67771 | 97% | 762292-75-1[5] |

| Sobekbio Biosciences | AG003FAU | Inquire | 762292-75-1[7] |

| Angene International | AG003FAU | Inquire | 762292-75-1[8] |

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of the molecule is critical for its effective use in experimental design.

| Property | Value | Source |

| CAS Number | 762292-75-1 | [3] |

| Molecular Formula | C₉H₁₀F₂O₂ | [3] |

| Molecular Weight | 188.17 g/mol | [3][5] |

| MDL Number | MFCD27959533 | [5] |

| Predicted XlogP | 1.9 | [9]* |

| Appearance | (Predicted) Colorless to light yellow oil or low-melting solid | - |

*Note: Predicted value is for the isomer 2,2-difluoro-1-(4-methoxyphenyl)ethanol and is provided for estimation.

Spectroscopic Characterization (Predicted): While an experimental spectrum should be acquired for lot-specific validation, the expected NMR signals are as follows:

-

¹H NMR: Signals corresponding to the methoxy group protons (~3.8 ppm, singlet, 3H), the methylene protons of the ethanol group (-CH₂OH, triplet), the hydroxyl proton (broad singlet), and the aromatic protons on the p-substituted ring (two doublets, 4H).

-

¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.

-

¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, the methylene carbon, and the key quaternary carbon bearing the two fluorine atoms (C-F, expected to be a triplet due to C-F coupling).

Synthesis and Derivatization

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and opportunities for analog synthesis. Several synthetic routes are possible, with a common strategy involving the difluorination of a suitable precursor.[3]

The workflow from sourcing or synthesizing the compound to its application in a drug discovery context is outlined below.

Caption: General workflow for utilizing the target compound in research.

Representative Synthesis Protocol

The following protocol describes a plausible, generalized route for the synthesis of the target compound starting from 4-methoxyacetophenone. This multi-step process is illustrative of modern organofluorine chemistry.

Diagram of Synthetic Pathway:

Caption: A plausible synthetic pathway to the target compound.

Step-by-Step Methodology:

-

Fluorination of the α-Carbon:

-

Rationale: The first step is to introduce the two fluorine atoms adjacent to the carbonyl group. Electrophilic fluorinating agents are commonly used for this transformation.

-

Procedure: Dissolve 4-methoxyacetophenone in a suitable solvent (e.g., acetonitrile or acetic acid). Add an electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise at room temperature. The reaction may require heating to drive to completion. Monitor by TLC or LC-MS. Upon completion, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the crude α,α-difluoro-4-methoxyacetophenone. Purify by column chromatography.

-

-

Reduction of the Carbonyl Group:

-

Rationale: The ketone must be reduced to an alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose.

-

Procedure: Dissolve the purified difluoroketone from the previous step in a protic solvent like methanol or ethanol. Cool the solution in an ice bath (0 °C). Add NaBH₄ slowly in portions. Stir the reaction for 1-2 hours, allowing it to warm to room temperature. Quench the reaction carefully with dilute HCl. Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to yield 2,2-difluoro-1-(4-methoxyphenyl)ethanol.

-

-

Homologation and Rearrangement (Conceptual):

-

Rationale: The intermediate formed is an isomer of the target compound. A carbon insertion or rearrangement is needed to move the hydroxyl group to the terminal position. This is a non-trivial step and represents the key chemical challenge. One conceptual pathway involves converting the secondary alcohol to a good leaving group (e.g., a tosylate), followed by nucleophilic displacement with a one-carbon synthon (e.g., cyanide) and subsequent reduction and hydrolysis steps.

-

Note: Given the complexity, this highlights why direct purchase from a specialized vendor is often the most efficient route for accessing this specific isomer. The synthetic routes provided by suppliers may utilize different starting materials, such as Benzeneethanol, β,β-difluoro-4-methoxy-, 1-acetate, to achieve the desired regiochemistry more directly.[3]

-

Applications in Drug Discovery and Chemical Biology

The primary application for this compound is as a specialized building block. Its structure is particularly relevant for constructing analogs of bioactive molecules where a phenyl or substituted phenyl group is linked to a functionalized side chain. The difluoroethanol moiety can be used to probe structure-activity relationships (SAR) in drug discovery campaigns. For instance, replacing a metabolically labile benzylic alcohol with the more robust 2,2-difluoro-2-phenylethanol structure can lead to compounds with improved pharmacokinetic profiles.

A relevant example of the utility of related difluorinated building blocks is in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR), where compounds containing a 1-(2,2-difluorobenzo[d][3][10]dioxol-5-yl) moiety were identified as potent leads.[11] This demonstrates the high value placed on such fluorinated motifs in contemporary drug discovery programs.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 762292-75-1 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 762292-75-1 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 7. This compound [sobekbio.com]

- 8. This compound|CAS 762292-75-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 9. PubChemLite - 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol (C9H10F2O2) [pubchemlite.lcsb.uni.lu]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Novel Synthetic Strategy for Fluorinated VHL-based PROTACs Utilizing 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, inducing degradation of target proteins rather than simple inhibition. The chemical properties of PROTACs, governed by the protein of interest (POI) ligand, the E3 ligase ligand, and the linker, are critical for efficacy. The incorporation of fluorine, particularly gem-difluoro motifs, is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding interactions.[1][2][3][4] This application note details a novel, proof-of-concept synthetic protocol for the preparation of a key building block for a von Hippel-Lindau (VHL) E3 ligase ligand, starting from 2,2-Difluoro-2-(4-methoxyphenyl)ethanol. We provide a rationale for the strategic use of this fluorinated precursor, a detailed step-by-step synthetic methodology, and subsequent protocols for its incorporation into a full PROTAC molecule, purification, and comprehensive characterization.

Introduction: The Rationale for Fluorination in PROTAC Design

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[5] They consist of three components: a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a linker.[5] The majority of reported PROTACs utilize ligands for the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.[6][7] The design of these components is crucial for optimizing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and degradation.

The difluoromethyl group (-CF₂H) has garnered significant interest in drug design due to its unique electronic properties. It can act as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups, while offering superior metabolic stability due to the strength of the C-F bond.[3][4] Its incorporation into the E3 ligase ligand portion of a PROTAC can therefore offer significant advantages in developing degraders with improved pharmacokinetic profiles. This guide proposes a synthetic route to a novel, fluorinated VHL ligand precursor, 1-(4-(difluoromethyl)phenyl)ethan-1-one, derived from this compound, and its subsequent elaboration into a functional PROTAC.

Mechanism of Action & Synthetic Strategy Overview

The overarching goal is to degrade a target protein by inducing its proximity to the VHL E3 ligase complex. The PROTAC acts as a molecular bridge, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for destruction by the proteasome.

Diagram: PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-induced protein degradation.

Our synthetic strategy involves a three-stage workflow:

-

Synthesis of a Fluorinated VHL Ligand Precursor: Transformation of this compound into a reactive intermediate suitable for coupling.

-

Assembly of the Full VHL Ligand: Coupling the precursor with the core hydroxyproline-tert-leucine scaffold.

-

Final PROTAC Synthesis: Attaching the complete VHL ligand to a POI ligand via a suitable linker.

Diagram: Synthetic Workflow Overview

Caption: High-level overview of the synthetic strategy.

Experimental Protocols: Synthesis and Purification

Part 3.1: Synthesis of VHL Ligand Precursor: 1-(4-(Difluoromethyl)phenyl)ethan-1-one

Rationale: The initial 2,2-difluoroethanol moiety is a stable secondary alcohol. To create a handle for further chemistry, we propose its oxidation to the corresponding α,α-difluoroketone. This transformation is a key step, converting the relatively inert alcohol into an electrophilic carbonyl group that can participate in subsequent coupling reactions. Various methods for the oxidation of secondary alcohols can be employed, with Swern oxidation or Dess-Martin periodinane being common choices to avoid harsh conditions that might affect the fluorine atoms.

Protocol: Oxidation of this compound

-

Reagent Preparation:

-

Dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

-

Slowly add dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise, maintaining the temperature below -65 °C. Stir for 15 minutes.

-

-

Substrate Addition:

-

Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Add the substrate solution to the activated DMSO mixture dropwise, ensuring the internal temperature remains below -65 °C. Stir for 45 minutes.

-

-

Quenching:

-

Add triethylamine (TEA, 5.0 eq.) dropwise to the reaction mixture. The temperature may rise but should be kept below -50 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

-

-

Work-up and Purification:

-

Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α,α-difluoro-4-methoxyacetophenone intermediate.

-

-

Demethylation and Reduction (Conversion to 1-(4-(Difluoromethyl)phenyl)ethan-1-one):

-

The methoxy group can be converted to a difluoromethyl group in subsequent steps if desired, though for many VHL ligand syntheses, an electron-donating group is tolerated. For this protocol, we proceed with the ketone for direct use. The ketone provides a versatile handle. For instance, it can undergo reductive amination to be coupled with the hydroxyproline core of the VHL ligand.[8]

-

Part 3.2: Assembly of a Complete PROTAC Molecule

Rationale: The synthesized ketone precursor can be coupled to the standard VHL ligand core. The final PROTAC is then assembled by conjugating the complete VHL ligand to a POI ligand via a linker, typically through an amide bond formation or click chemistry.

Protocol: PROTAC Assembly (Illustrative Example)

-

VHL Ligand Synthesis:

-

Couple the synthesized ketone precursor with the amine of the standard (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(...)pyrrolidine-2-carboxamide core via reductive amination using a reducing agent like sodium triacetoxyborohydride.

-

-

Linker Attachment:

-

The VHL ligand is typically functionalized with a reactive handle (e.g., a carboxylic acid or an amine) on the solvent-exposed portion. For this example, we assume a VHL ligand with a terminal carboxylic acid.

-

-

Final Coupling:

-

Dissolve the POI ligand-linker-amine construct (1.0 eq.) and the VHL ligand-COOH (1.1 eq.) in anhydrous dimethylformamide (DMF).

-

Add a peptide coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq.).

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

-

-

Purification of the Final PROTAC:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

The final purification is critical and is typically achieved using reversed-phase preparative HPLC (RP-HPLC) to obtain the PROTAC with high purity (>95%) suitable for biological assays.[9][10][11]

-

Characterization and Validation

A rigorous characterization is essential to confirm the identity, purity, and activity of the synthesized PROTAC.

| Analysis | Technique | Purpose | Expected Outcome |

| Identity Confirmation | ¹H NMR, ¹⁹F NMR, ¹³C NMR | Structural elucidation of intermediates and final product. | Peaks corresponding to the proposed structure; correct integrations and coupling constants. ¹⁹F NMR to confirm the difluoro-moiety. |

| High-Resolution Mass Spectrometry (HRMS) | To confirm the exact mass and molecular formula. | Measured mass-to-charge ratio (m/z) within 5 ppm of the calculated value. | |

| Purity Assessment | Analytical RP-HPLC | To determine the purity of the final compound. | A single major peak representing >95% of the total integrated area at a relevant wavelength (e.g., 254 nm). |

| Binding to VHL | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) | To quantify the binding affinity (Kd) of the PROTAC to the VHL E3 ligase complex.[6] | Measurable heat change (ITC) or response units (SPR) allowing for calculation of Kd, typically in the nM to low µM range. |

| Ternary Complex Formation | Biophysical Assays (SPR, ITC, FRET) | To confirm the PROTAC induces a stable ternary complex between the POI and VHL.[6] | Evidence of cooperative binding, where the affinity of one protein for the PROTAC is enhanced in the presence of the other. |

| Cellular Activity | Western Blot | To measure the degradation of the target protein in cells treated with the PROTAC. | Dose- and time-dependent decrease in the target protein band intensity compared to vehicle control. |

| Cell Viability Assays (e.g., MTS, CellTiter-Glo) | To assess the functional consequence of target protein degradation. | A decrease in cell viability or proliferation if the target protein is essential for these processes. |

Table 1: Summary of key analytical and biological assays for PROTAC characterization.

Conclusion and Future Directions

This application note outlines a novel and rational synthetic approach for creating fluorinated VHL-based PROTACs using this compound as a strategic starting material. The introduction of the gem-difluoro motif is intended to confer advantageous physicochemical and pharmacokinetic properties. The provided protocols for synthesis, purification, and characterization offer a comprehensive framework for researchers to explore this strategy.

Future work should focus on the experimental validation of this proposed route, optimization of reaction conditions, and a full biological evaluation of the resulting PROTACs against their non-fluorinated counterparts. This will provide direct evidence of the benefits conferred by the strategic incorporation of the difluoromethyl group and further expand the toolkit for designing the next generation of potent and selective protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,2-Difluoro-2-(4-methoxyphenyl)ethanol

Introduction: The Strategic Importance of Fluorinated Motifs in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] The gem-difluoroalkyl group, in particular, is a valuable bioisostere for carbonyls and other functional groups.[3] 2,2-Difluoro-2-(4-methoxyphenyl)ethanol emerges as a key building block in this context, offering a gateway to a diverse array of complex fluorinated molecules. This guide provides a comprehensive overview of the reaction conditions for the palladium-catalyzed cross-coupling of this valuable substrate, with a focus on the Suzuki-Miyaura reaction.

Core Principles: Understanding the Dehydrative Suzuki-Miyaura Coupling of Benzylic Alcohols

The direct use of alcohols in cross-coupling reactions represents a significant advancement in sustainable chemistry, avoiding the pre-functionalization often required in traditional methods. The Suzuki-Miyaura coupling of benzylic alcohols, such as this compound, proceeds via a dehydrative mechanism. The key to this transformation is the in-situ activation of the C-O bond of the alcohol, facilitating its participation in the palladium catalytic cycle.[4][5][6][7]

The catalytic cycle, as illustrated below, is believed to involve the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-O bond of the benzylic alcohol, which may be facilitated by coordination to the boronic acid.

-

Transmetalation: The organoboron species transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond, regenerating the active Pd(0) catalyst.

The presence of the gem-difluoro group on the benzylic carbon is expected to influence the reaction by modifying the electronic properties of the substrate. While a detailed mechanistic study for this specific substrate is not yet available, the general principles of the Suzuki-Miyaura coupling of benzylic alcohols provide a strong foundation for developing a robust protocol.

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Tolylboronic Acid

This protocol details a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-tolylboronic acid.

Materials and Reagents:

-

4-Tolylboronic Acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Ethanol, anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard glassware for workup and purification

Reaction Setup and Procedure:

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 762292-75-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 10. 762292-75-1 / this compound | BTCpharm华祥医药 [btcpharm.com]

Application Note: Investigating 2,2-Difluoro-2-(4-methoxyphenyl)ethanol as a Novel Scaffold for VHL-Mediated Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Targeted protein degradation (TPD) utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality.[1][2][3] A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cellular ubiquitin-proteasome system (UPS).[4][5][6] The von Hippel-Lindau (VHL) E3 ligase is among the most successfully exploited for this purpose.[7][8][9] However, the demand for novel, synthetically tractable VHL ligands with diverse physicochemical properties remains high. This guide introduces 2,2-Difluoro-2-(4-methoxyphenyl)ethanol as a promising, yet unexplored, chemical scaffold for VHL recruitment. We present a scientific rationale for its investigation, positing that the gem-difluoro moiety may enhance binding and metabolic stability. Detailed protocols are provided to enable researchers to biochemically and cellularly validate this compound as a new building block for next-generation PROTACs.

Scientific Rationale & Mechanistic Hypothesis

The VHL E3 ligase complex naturally targets the Hypoxia-Inducible Factor 1α (HIF-1α) for ubiquitination and subsequent proteasomal degradation in an oxygen-dependent manner.[10][11][12] This process is mediated by the post-translational hydroxylation of a specific proline residue on HIF-1α. Small molecule VHL ligands, such as the well-established VH032, mimic this hydroxylated proline, occupying the HIF-1α binding pocket on VHL. The critical pharmacophore is a hydroxyproline-like motif, where the hydroxyl group forms a key hydrogen bond within the VHL binding site.[4][7]

We hypothesize that This compound can serve as a novel VHL-binding scaffold. Its core features—a secondary hydroxyl group and an aromatic ring—share structural resemblance with the essential binding elements of known VHL ligands.

Key Hypotheses:

-

VHL Binding: The secondary alcohol is positioned to mimic the critical hydroxyl interaction of the native HIF-1α peptide.

-

Enhanced Properties: The gem-difluoro group, a known bioisostere of a carbonyl group, can significantly alter the molecule's properties.[13][14] This modification may lower the pKa of the adjacent hydroxyl group, potentially strengthening the key hydrogen bond interaction with VHL. Furthermore, gem-difluoro groups are known to improve metabolic stability and modulate lipophilicity, which are desirable attributes for drug candidates.[15][16]

A PROTAC constructed with this novel ligand would operate via the canonical mechanism: inducing the formation of a ternary complex between a target Protein of Interest (POI), the PROTAC, and the VHL E3 ligase complex, leading to the ubiquitination and degradation of the POI.[2][17][18]

Figure 1: Proposed mechanism of action for a PROTAC utilizing a novel VHL ligand.

Initial Biochemical Characterization: VHL Binding

The first critical step is to confirm direct binding of the novel compound to the VHL protein complex (typically VHL, Elongin B, and Elongin C, or VCB). We recommend two orthogonal, industry-standard biophysical assays.

Protocol 2.1: VHL Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single, label-free experiment.[19][20][21]

Step-by-Step Methodology:

-

Protein Preparation:

-

Express and purify recombinant human VCB complex. Ensure high purity (>95%) and proper folding.

-

Dialyze the VCB protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch heats.[22]

-

Measure the final protein concentration accurately using a reliable method (e.g., A280 with calculated extinction coefficient).

-

-

Compound Preparation:

-

Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Dilute the stock solution into the final ITC buffer to the desired concentration (typically 10-15x the protein concentration). The final DMSO concentration should be identical in both the protein solution and the compound solution (and ideally <5%) to avoid artifacts.

-

-

ITC Experiment Setup:

-

Macromolecule (Cell): Load the VCB protein into the sample cell at a concentration guided by the 'c-window' (typically 20-50 µM for unknown KD values).[22]

-

Ligand (Syringe): Load the compound into the injection syringe (e.g., 200-500 µM).

-

Parameters: Set the experiment temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 1 initial 0.4 µL injection followed by 18-20 injections of 2 µL).

-

Control: Perform a control titration by injecting the compound into buffer alone to measure the heat of dilution.[19]

-

-

Data Analysis:

-

Subtract the heat of dilution from the protein binding data.

-

Fit the integrated heat data to a suitable binding model (e.g., one set of sites) to determine KD, n, ΔH, and ΔS.

-

Protocol 2.2: Competitive VHL Binding Assay by Fluorescence Polarization (FP)

FP is a robust, high-throughput method to measure binding by monitoring changes in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[23][24][25] In a competitive format, the unlabeled test compound displaces the tracer, causing a decrease in polarization.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 100 mM sodium phosphate pH 7.5, 100 mM NaCl, 0.05% Pluronic F-68).

-

VCB Complex: Prepare a working solution of the purified VCB complex.

-

Fluorescent Tracer: Use a known fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a small molecule tracer).[26][27]

-

Test Compound: Prepare a serial dilution series of this compound in assay buffer/DMSO.

-

-

Assay Setup (384-well plate format):

-

First, determine the optimal concentrations of VCB and tracer that give a stable and robust assay window (~100-150 mP shift).[28][29]

-

To each well, add the test compound at various concentrations.

-

Add the pre-determined concentration of the VCB complex.

-

Add the pre-determined concentration of the fluorescent tracer.

-

Controls: Include wells with tracer only (minimum polarization) and tracer + VCB complex (maximum polarization).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a set time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Plot the mP values against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

-

Hypothetical Data Summary

| Compound | Assay | Parameter | Value |

| Control VHL Ligand (e.g., VH298) | ITC | KD | 150 nM |

| FP | IC50 | 250 nM | |

| This compound | ITC | KD | 1.2 µM |

| FP | IC50 | 2.5 µM |

Development of a Proof-of-Concept PROTAC

Once VHL binding is confirmed, the next logical step is to synthesize a PROTAC to demonstrate that the novel ligand is capable of inducing degradation of a target protein.

Workflow:

-

Select a Target Protein of Interest (POI) and Binder: The Bromodomain-containing protein 4 (BRD4) is a well-validated target for PROTAC-mediated degradation. Its widely used ligand, JQ1, provides a reliable starting point.[18]

-

Design a Linker: The linker is a critical component that connects the VHL ligand and the POI binder.[18] Start with a simple and flexible polyethylene glycol (PEG) linker of varying lengths (e.g., PEG3, PEG4) to explore optimal ternary complex formation.

-

Synthesis: Attach the linker to a synthetically tractable position on this compound (e.g., via the para-position of the methoxyphenyl ring after demethylation to a phenol). Couple the other end of the linker to the JQ1 warhead.

-

Purification and Characterization: Purify the final PROTAC compound using techniques like HPLC and confirm its identity and purity via LC-MS and NMR.

Figure 2: General workflow for the synthesis of a proof-of-concept PROTAC.

Cellular Characterization of PROTAC Activity

The definitive test is whether the synthesized PROTAC can induce the degradation of the target protein in a cellular context.

Protocol 4.1: Target Degradation Assessment by Western Blot

Western blotting is the gold-standard method for visually and semi-quantitatively measuring the reduction of a target protein.[30][31]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., HeLa or 293T) to ~70-80% confluency.

-

Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours).

-

Crucial Controls:

-

Vehicle control (e.g., DMSO).

-

POI binder alone (e.g., JQ1) to control for non-degradation effects.

-

Novel VHL ligand alone to ensure it has no effect on its own.

-